![molecular formula C16H24INO3 B13318877 tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and an iodine atom attached to a methylpropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: The iodine atom in the compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Participates in C-N cross-coupling reactions with fluorescein derivatives .
Biology:
- Potential applications in the synthesis of biologically active molecules.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- May be involved in the synthesis of pharmaceutical compounds.
- Studies suggest potential antioxidant neuroprotective effects in stroke patients .
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of iron chelating agents used in therapy for patients with sickle cell diseases and iron overload .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Similar structure but lacks the iodine atom.
N-Boc-ethanolamine: Contains a tert-butyl group and an ethanolamine moiety.
Uniqueness: The combination of the tert-butyl, benzyloxy, and iodine groups makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C16H24INO3 |
|---|---|
Molecular Weight |
405.27 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24INO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
InChI Key |
WKYVBKBWISUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


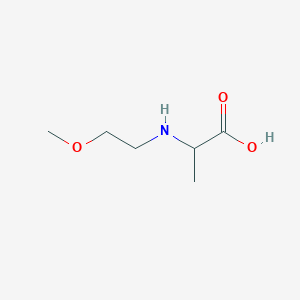
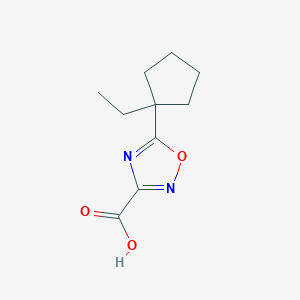

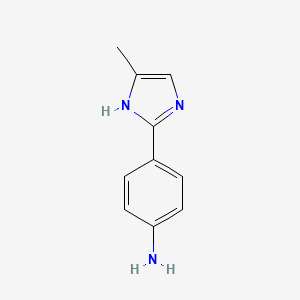
![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
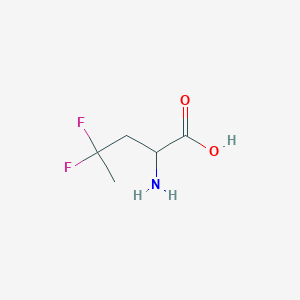
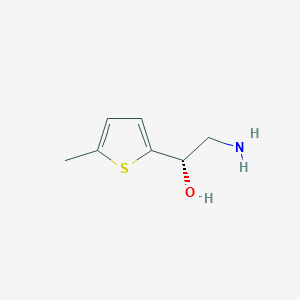
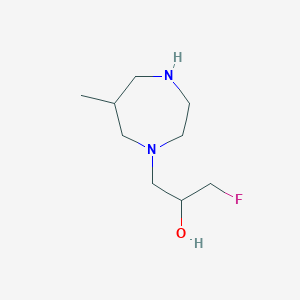

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
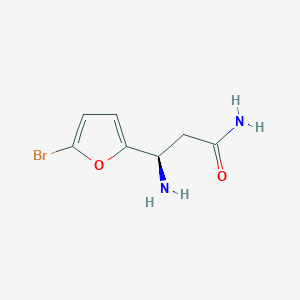

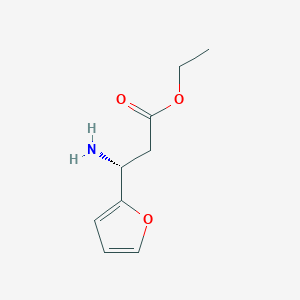
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
